molecular formula C15H12F3N3 B2940719 (1-Methylbenzimidazol-2-yl)[2-(trifluoromethyl)phenyl]amine CAS No. 630092-11-4

(1-Methylbenzimidazol-2-yl)[2-(trifluoromethyl)phenyl]amine

Cat. No. B2940719
CAS RN: 630092-11-4
M. Wt: 291.277
InChI Key: CUMHERWXRDKMEZ-UHFFFAOYSA-N
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Description

“(1-Methylbenzimidazol-2-yl)[2-(trifluoromethyl)phenyl]amine”, also known as MBTPA, is a chemical compound that has gained attention in various fields of scientific research and industry. It’s a benzimidazole derivative, which is an important heterocyclic organic compound with a wide range of therapeutic applications such as anti-inflammatory, antibacterial, antifungal, antiviral, and analgesic .


Synthesis Analysis

The synthesis of benzimidazole derivatives typically involves the condensation of benzene rings possessing nitrogen-containing functional groups at ortho position with various reagents . A study reports a simple process to synthesize and separate 2-(substituted-phenyl) benzimidazole derivatives with high yield and efficiency . Specifically, by reacting ortho-phenylenediamines with benzaldehydes using sodium metabisulphite as an oxidation agent in a mixture of solvent under mild condition, twenty-three compounds of benzimidazoles were obtained .


Molecular Structure Analysis

The molecular structure of “(1-Methylbenzimidazol-2-yl)[2-(trifluoromethyl)phenyl]amine” is identified by FTIR, NMR, and HRMS . The synthesized benzimidazoles contained various substituents on the phenyl group at 2-position (-OH, -OCH3, -N(CH3)2, -NO2, -CF3, -I, -O-CH2-C6H5) along with the replacement of a hydrogen atom by a methyl group at 5-position on the benzimidazole scaffold .


Chemical Reactions Analysis

The methylenation reagent 1-methylbenzimidazol-2-yl methyl sulfone 2 reacts with various aldehydes and ketones in the presence of t-BuOK (room temperature, 1 h) in dimethylformamide to give the corresponding terminal alkenes generally in high yields . For sensitive substrates, the reaction is better carried out at low temperature using sodium hexamethyldisilazide in 1,2-dimethoxyethane .

properties

IUPAC Name

1-methyl-N-[2-(trifluoromethyl)phenyl]benzimidazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12F3N3/c1-21-13-9-5-4-8-12(13)20-14(21)19-11-7-3-2-6-10(11)15(16,17)18/h2-9H,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUMHERWXRDKMEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1NC3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12F3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-Methylbenzimidazol-2-yl)[2-(trifluoromethyl)phenyl]amine

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